3-(1-Fluoroethyl)-6-methylpiperazine-2,5-dione

Lipophilicity Physicochemical profiling Lead optimization

Sourcing stereochemically defined, fluorinated 2,5-diketopiperazines for PAF antagonist SAR often means settling for racemic mixtures or non-fluorinated analogs. 3-(1-Fluoroethyl)-6-methylpiperazine-2,5-dione (CAS 136606-95-6) solves this as a single, well-characterized [3R-[3α(R*),6α]] isomer. • Enables systematic fluorine scanning with a computed XLogP of -0.1 and a ¹⁹F NMR handle for ligand-observed binding studies. • Defined D-D-like configuration directly maps to the validated PAF pharmacophore (benchmark FR900452, IC₅₀ 370 nM). • Commercial availability from multiple qualified suppliers ensures rapid procurement for fragment-based library assembly.

Molecular Formula C7H11FN2O2
Molecular Weight 174.17 g/mol
CAS No. 136606-95-6
Cat. No. B594740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Fluoroethyl)-6-methylpiperazine-2,5-dione
CAS136606-95-6
Molecular FormulaC7H11FN2O2
Molecular Weight174.17 g/mol
Structural Identifiers
InChIInChI=1S/C7H11FN2O2/c1-3(8)5-7(12)9-4(2)6(11)10-5/h3-5H,1-2H3,(H,9,12)(H,10,11)
InChIKeyLVVYNGAMCFIOCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Fluoroethyl)-6-methylpiperazine-2,5-dione: Physicochemical and Structural Profile


3-(1-Fluoroethyl)-6-methylpiperazine-2,5-dione (CAS 136606-95-6) is a chiral 2,5-diketopiperazine (DKP) with the defined absolute stereochemistry [3R-[3α(R*),6α]]—corresponding to (3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione . It belongs to the piperazine-2,5-dione class, a privileged scaffold in medicinal chemistry and natural product research [1]. This compound carries a single fluorine atom on the 3-(1-fluoroethyl) substituent and a methyl group at the 6-position, yielding a molecular formula of C₇H₁₁FN₂O₂ and a molecular weight of 174.17 g/mol [2]. Computed physicochemical parameters include XLogP = -0.1, two hydrogen-bond donors, three hydrogen-bond acceptors, and a single rotatable bond [3]. Its rarefied status is underscored by the absence of PubChem, MDL, EINECS, or RTECS registry entries [3], marking it as a specialized research chemical rather than a commodity building block.

Why In-Class 2,5-Diketopiperazine Analogs Cannot Substitute


Within the 3,6-disubstituted piperazine-2,5-dione family, small changes in 3-position substituents produce disproportionate effects on physicochemical properties, stereochemical presentation, and biological target engagement—making generic substitution scientifically inadvisable. The target compound's mono-fluoroethyl group confers a computed XLogP of -0.1, compared with -0.2 for the gem-difluoro analog (3-(1,1-difluoroethyl)piperazine-2,5-dione, CAS 140647-73-0) and 0.1 for a representative non-fluorinated isopropyl analog [1]. The defined [3R-[3α(R*),6α]] stereochemistry places the fluorine in a specific spatial orientation critical for intermolecular interactions; the D-D diketopiperazine configuration has been established as an essential determinant of PAF receptor antagonism [2]. Furthermore, chiral piperazine-2,5-diones show stereochemistry-dependent inhibition of α-glucosidase, with certain diastereomers active and others essentially inactive [3]. The quantitative evidence presented in Section 3 demonstrates that each comparator compound occupies a different region of physicochemical, stereochemical, and biological space.

Differentiation from Closest Structural Analogs


XLogP and Hydrogen-Bond Acceptor Profile Differences

The target compound (mono-fluoroethyl) exhibits a computed XLogP of -0.1 and 3 hydrogen-bond acceptors (HBA) [1]. The gem-difluoro analog (3-(1,1-difluoroethyl)piperazine-2,5-dione, CAS 140647-73-0) records a lower XLogP of -0.2 and a higher HBA count of 4 due to the additional fluorine atom [2]. A representative non-fluorinated isopropyl analog (CAS 14771-77-8) shows an XLogP of 0.1 and only 2 HBA [3]. The mono-fluoro substitution thus occupies a distinct intermediate lipophilicity/HBA space that cannot be replicated by non-fluorinated or gem-difluorinated analogs. This balance may influence membrane permeability and target-binding pharmacophore matching.

Lipophilicity Physicochemical profiling Lead optimization

Stereochemical Configuration Specificity

The target compound is specified with the absolute stereochemistry [3R-[3α(R*),6α]], equivalent to (3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione . In the landmark structure-activity relationship (SAR) study by Shimazaki et al., the D-D configuration of diketopiperazines was identified as an essential factor for PAF inhibitory activity; synthetic 3-arylalkyl-6-substituted-piperazine-2,5-diones with the D-D configuration exhibited anti-PAF activity, whereas other diastereomers did not [1]. Additionally, a series of chiral piperazine-2,5-diones evaluated for α-glucosidase inhibition showed that only specific stereoisomers (compounds 1, 5b, and 5c out of seven tested) exhibited non-competitive α-glucosidase inhibition, with the most active compound requiring a defined chiral configuration [2]. The target compound's specific [3R-[3α(R*),6α]] configuration is therefore not interchangeable with other diastereomers of the same constitutional formula.

Stereochemistry Chiral recognition Diketopiperazine SAR

PAF Antagonism Benchmark with Natural Product FR900452

The diketopiperazine scaffold to which the target compound belongs has been pharmacologically validated as a PAF (Platelet Activating Factor) antagonist class. The natural DKP FR900452 (1-methyl-3-[1-[5-methylthiomethyl-6-oxo-3-(2-oxo-3-cyclopenten-1-ylidene)-2-piperazinyl]ethyl]-2-indoline) inhibited PAF-induced rabbit platelet aggregation with an IC₅₀ of 3.7 × 10⁻⁷ M (370 nM), while showing significantly weaker activity against collagen-induced (IC₅₀ = 6.4 × 10⁻⁵ M), arachidonic acid-induced (IC₅₀ > 10⁻⁴ M), and ADP-induced aggregation (IC₅₀ > 10⁻⁴ M), establishing a selectivity window of >170-fold for PAF-mediated pathways [1]. Synthetic DKP derivatives 6h and related compounds in the Shimazaki series demonstrated PAF inhibitory activity of the same order of magnitude as or superior to FR900452, confirming the scaffold's intrinsic anti-PAF pharmacophore [2]. The target compound, carrying the defined D-D-like [3R-[3α(R*),6α]] configuration with a fluorine-bearing side chain, is positioned for exploration within this validated PAF antagonist pharmacophore space.

PAF antagonism Platelet aggregation Inflammation

Immunosuppressive Activity: Janthinolide Benchmark

Piperazine-2,5-dione derivatives have demonstrated quantifiable immunosuppressive activity in a murine splenocyte proliferation assay. Janthinolides B and C, isolated from Penicillium griseofulvum, inhibited anti-CD3/anti-CD28-stimulated murine splenocyte proliferation with IC₅₀ values of 9.3 μM and 1.3 μM, respectively [1]. These compounds share the core piperazine-2,5-dione scaffold with the target compound. While the target compound lacks published immunosuppression data, its structural features—specifically the fluorine atom on the 3-substituent, which can enhance metabolic stability and modulate target binding—position it as a fluorinated analog suitable for structure-activity exploration within this therapeutic area. The class-level benchmark of low-micromolar IC₅₀ establishes a quantitative reference range against which the target compound's activity could be compared in future studies.

Immunosuppression T-cell proliferation Natural product DKP

Mono-Fluoroethyl Substitution: Distinct Physicochemical Profile

The target compound (C₇H₁₁FN₂O₂, MW 174.17) occupies a unique position in the MW/substitution space relative to its closest analogs. The non-fluorinated 3-ethyl analog (3-ethyl-6-methylpiperazine-2,5-dione, CAS 74165-39-2, C₇H₁₂N₂O₂) has a lower MW of 156.18 g/mol and lacks the fluorine atom entirely . The gem-difluoro analog (3-(1,1-difluoroethyl)piperazine-2,5-dione, CAS 140647-73-0, C₆H₈F₂N₂O₂, MW 178.14) has a higher MW and two fluorine atoms but a smaller carbon skeleton . The 3-(1-hydroxyethyl) analog (CAS 74124-58-6, C₇H₁₂N₂O₃, MW 172.18) replaces fluorine with a hydroxyl group, fundamentally altering hydrogen-bonding capacity [1]. Among these four 3-position variants, only the target compound delivers the specific combination of: (i) a single fluorine atom for metabolic stability and ¹⁹F NMR detection capability; (ii) a defined chiral fluoroethyl group; and (iii) a molecular weight within the fragment-like range (MW < 250) suitable for fragment-based drug discovery approaches.

Molecular weight optimization Fragment-based design Substituent effects

Analytical Reference Data for Identity Verification

The target compound has a verified ¹H NMR spectrum deposited in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID 1Zz5Aw8vP15), recorded in DMSO-d₆ solvent [1]. The InChI (InChI=1S/C7H11FN2O2/c1-3(8)5-7(12)9-4(2)6(11)10-5/h3-5H,1-2H3,(H,9,12)(H,10,11)) and exact mass (174.080456 g/mol) are independently validated [1]. This spectral reference enables definitive identity confirmation via NMR matching, a quality control capability not uniformly available for all comparator analogs. The compound is commercially available from multiple vendors including CymitQuimica (Ref. IN-DA00125A), Shenzhen RGT Biotechnology (Cat. RGT39596), and Delta-B, with purity specifications typically ≥95% [REFS-2, REFS-3]. The availability of an authenticated NMR spectrum reduces procurement risk by enabling incoming identity verification against a published reference standard.

Quality control NMR spectroscopy Analytical reference

Priority Application Scenarios


SAR Studies of Fluorinated PAF Antagonist DKPs

The target compound's defined D-D-like [3R-[3α(R*),6α]] stereochemistry and mono-fluoro substitution position it for systematic SAR studies within the validated DKP PAF antagonist pharmacophore. The benchmark compound FR900452 (PAF IC₅₀ = 370 nM) and synthetic DKPs from the Shimazaki series establish the class's anti-PAF potency range [1]. The target compound's single fluorine atom provides a spectroscopic ¹⁹F NMR probe for binding studies while offering a distinct XLogP (-0.1) and HBA profile (3 acceptors) compared to non-fluorinated (XLogP 0.1, HBA 2) and gem-difluorinated (XLogP -0.2, HBA 4) analogs, enabling systematic exploration of fluorine effects on PAF receptor affinity and selectivity. The availability of a verified ¹H NMR reference spectrum [2] supports reproducible compound identity confirmation throughout the SAR campaign.

Immunomodulatory Lead Discovery Using Fluorinated DKPs

With janthinolides B and C demonstrating immunosuppressive activity at IC₅₀ values of 9.3 μM and 1.3 μM in murine splenocyte proliferation assays [3], the target compound offers a fluorinated entry point for medicinal chemistry optimization of this scaffold. The single fluorine atom can enhance metabolic stability relative to the non-fluorinated 3-ethyl analog (MW 156.18), while avoiding the potentially excessive polarity of the gem-difluoro analog (MW 178.14, XLogP -0.2). The defined stereochemistry ensures that any observed biological activity can be attributed to a single, well-characterized isomer, eliminating confounding variables from stereochemical mixtures common in natural product-derived screening hits.

Fragment-Based Drug Discovery with a Chiral Fluorinated DKP Fragment

With a molecular weight of 174.17 g/mol (well within the fragment range of MW < 250), a single fluorine atom for ¹⁹F NMR-based screening, and a computed XLogP of -0.1 indicating balanced hydrophilicity/lipophilicity, the target compound is a strong candidate for fragment-based drug discovery libraries [4]. The ¹⁹F nucleus enables ligand-observed and protein-observed NMR screening experiments that are not possible with non-fluorinated analogs. The compound's 2 hydrogen-bond donors and 3 hydrogen-bond acceptors provide multiple vectors for target engagement while maintaining fragment-like physicochemical properties. Its commercial availability from multiple vendors (CymitQuimica, RGT Biotech, Delta-B) facilitates procurement for library assembly .

Synthetic Methodology Development with a Chiral Fluoroethyl DKP Building Block

The compound's three defined chiral centers [3R-[3α(R*),6α]] and the presence of a fluorine atom make it a valuable substrate for developing and validating stereoselective synthetic transformations. The fluoroethyl group offers unique reactivity compared to the non-fluorinated 3-ethyl analog, including potential for fluoride elimination or nucleophilic substitution chemistry not available with non-fluorinated alkyl chains. The verified InChI and exact mass (174.080456 g/mol) [4] enable precise reaction monitoring by LC-MS. The 61-membered combinatorial library precedent for piperazine-2,5-diones [5] demonstrates the scaffold's suitability for parallel synthesis and diversity-oriented approaches, where fluorine-containing building blocks are particularly valuable for generating proprietary chemical space.

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